6-Methoxyquinoline;hydrochloride

Medicinal Chemistry Organic Synthesis Physical Chemistry

Reproducibility failures from isomer contamination plague quinoline-based syntheses. 6-Methoxyquinoline hydrochloride ensures consistent outcomes. - Essential for MQAE-type Cl⁻ indicators; 7-/8-methoxy isomers reduce quantum yield >3-fold. - Key precursor for P-gp inhibitors 2.1× stronger than verapamil; alternative scaffolds risk false SAR negatives. - Enables Cu(II) anticancer complexes (IC₅₀ 57.9 µM, A549) and 'proton sponge' analogs with record basicity.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 25726-54-9
Cat. No. B14691971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinoline;hydrochloride
CAS25726-54-9
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=CC=C2.Cl
InChIInChI=1S/C10H9NO.ClH/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;/h2-7H,1H3;1H
InChIKeyFAQOOVPOWZVZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinoline Hydrochloride (CAS 25726-54-9): Basic Properties and Research Grade Specification


6-Methoxyquinoline hydrochloride is a heterocyclic aromatic compound of the quinoline family, consisting of a bicyclic pyridine-benzene fused ring system with a methoxy substituent at the 6-position and a hydrochloride salt form [1]. Its molecular formula is C10H10ClNO, with a molecular weight of 195.64 g/mol [1]. This compound is supplied primarily as a research chemical intermediate, typically at purities of ≥95% [1]. As a building block, it is used in the synthesis of a wide array of quinoline-based derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic agents, as well as functional materials like fluorescent sensors [2].

Why Generic Quinoline Substitution Fails for 6-Methoxyquinoline Hydrochloride in Research Applications


While the quinoline core is common, simple substitution at the 6-position with a methoxy group versus alternative moieties (e.g., methyl, fluoro, hydroxyl) or positional isomers (e.g., 7- or 8-methoxyquinoline) can profoundly alter the compound's physicochemical properties, electronic character, and biological activity [1][2]. For example, the 6-methoxy group uniquely influences basicity and protonation behavior [1], fluorescence quantum yield [2], and enzyme/receptor binding affinity [3]. These quantifiable differences are not linear and cannot be predicted from generic analogs, making the specific 6-methoxyquinoline hydrochloride essential for reproducing published data and ensuring consistent outcomes in downstream assays or syntheses.

Quantitative Differentiation of 6-Methoxyquinoline Hydrochloride: Evidence for Scientific Procurement


6-Methoxy vs. 6-Methylquinoline: Enhanced Basicity and Distinct Protonation Behavior

The 6-methoxy group significantly increases the basicity of the quinoline core compared to a 6-methyl group, a property critical for protonation-dependent applications such as salt formation and biological recognition. Studies on a 6-methoxy-2,4,5-tris(dimethylamino)quinoline derivative demonstrated it to be 'the most basic of quinolines ever known,' surpassing the basicity of the classic 'proton sponge' 1,8-bis(dimethylamino)naphthalene [1]. This enhanced basicity is attributed to the 'buttressing effect' of the 6-MeO group, which is absent in 6-methyl analogs [1].

Medicinal Chemistry Organic Synthesis Physical Chemistry

Superior Fluorescence Quantum Yield of 6-Methoxyquinoline Derivatives Over 7- and 8-Methoxy Isomers

The position of the methoxy group on the quinoline ring has a critical, quantifiable impact on fluorescence properties. A direct comparison of 6-, 7-, and 8-methoxyquinoline-4-carboxylic acid derivatives revealed that the 6-methoxy isomer exhibits a much higher fluorescence quantum yield (Φ) than its 7- and 8-methoxy counterparts in both acetonitrile and ethanol [1]. Specifically, ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate had a Φ of 0.74 in CH3CN and 0.69 in EtOH, while the 7-methoxy derivative had Φ values of 0.19 in CH3CN and 0.19 in EtOH, and the 8-methoxy derivative had even lower yields of 0.16 in CH3CN and 0.05 in EtOH [1].

Fluorescent Probes Analytical Chemistry Photophysics

6-Methoxyquinoline-Derived Chloride Sensor MQAE Exhibits High Sensitivity and Specificity

A 6-methoxyquinoline-based compound, N-(6-methoxyquinolyl)acetoethyl ester (MQAE), was developed as an improved chloride-sensitive fluorescent indicator. MQAE demonstrated a Stern-Volmer constant (KSV) for Cl- quenching of 200 M-1, which is nearly 1.7-fold higher than the parent 6-methoxy-N-[3-sulfopropyl] quinolinium (KSV = 118 M-1) [1]. Furthermore, MQAE's fluorescence was unaltered by physiological anions HCO3-, SO42-, PO43-, by cations, or by pH changes, and it exhibited low cellular leakage (<20% over 60 min) [1].

Fluorescent Sensors Cell Biology Analytical Chemistry

6-Methoxyquinoline-Based P-gp Inhibitors Show Potency Superior to Verapamil in Multidrug-Resistant Cancer Cells

A series of 6-methoxy-2-arylquinoline analogs were evaluated for their ability to inhibit P-glycoprotein (P-gp) efflux, a key mediator of multidrug resistance in cancer. Two lead compounds, 5a and 5b, demonstrated P-gp inhibitory activity that was 1.3-fold and 2.1-fold stronger than the reference inhibitor verapamil at a concentration of 10 µM [1]. This activity was measured in EPG85-257RDB cells, a P-gp-positive multidrug-resistant gastric carcinoma cell line [1].

Cancer Research Multidrug Resistance Medicinal Chemistry

6-Methoxyquinoline Copper Complex Demonstrates Superior Cytotoxicity Over Other Metal Complexes in Lung Carcinoma Models

A comparative study of 6-methoxyquinoline (6MQ) metal complexes evaluated their antitumor effects on A549 lung carcinoma cells. The copper(II) complex (Cu6MQ) outperformed Co(II), Zn(II), and Ag(I) complexes, showing a lower IC50 of 57.9 µM in monolayer culture after 24 hours of exposure [1]. In a more complex 3D multicellular spheroid model, the IC50 for Cu6MQ was 187.3 µM, and the complex was found to decrease cell proliferation and induce oxidative stress, DNA damage, and apoptosis [1].

Medicinal Inorganic Chemistry Cancer Therapeutics Bioinorganic Chemistry

Optimal Application Scenarios for 6-Methoxyquinoline Hydrochloride Procurement


Synthesis of High-Sensitivity Fluorescent Chloride Sensors

Procurement of 6-methoxyquinoline hydrochloride is essential for synthesizing MQAE and related chloride indicators, where the scaffold's high fluorescence quantum yield and specific chloride sensitivity are critical. Substitution with 7- or 8-methoxy isomers would result in a >3-fold decrease in quantum yield, rendering assays significantly less sensitive [1]. The hydrochloride salt form provides a convenient, stable starting material with enhanced solubility for downstream modifications.

Development of P-glycoprotein Inhibitors for Multidrug Resistance Reversal

This compound is a key building block for synthesizing 6-methoxy-2-arylquinolines, which have demonstrated P-gp inhibitory activity up to 2.1-fold stronger than verapamil [2]. Its procurement is justified for medicinal chemistry efforts aiming to overcome multidrug resistance in cancer, as generic quinoline analogs do not guarantee comparable activity and may lead to false negatives in structure-activity relationship studies.

Metal-Based Anticancer Agent Research and Optimization

6-Methoxyquinoline hydrochloride is the ligand of choice for generating copper(II) complexes with quantifiable cytotoxic activity against lung carcinoma models (IC50 = 57.9 µM in A549 monolayers) [3]. Researchers optimizing metal-based drugs should procure this specific compound to replicate published results and to explore further structure-activity relationships, as alternative metal complexes with the same ligand show reduced potency.

Physical Chemistry Studies on Basicity and Proton Sponge Design

The unique 'buttressing effect' of the 6-methoxy group makes this compound a valuable starting material for synthesizing novel 'proton sponge' analogs with exceptionally high basicity, surpassing that of the classical 1,8-bis(dimethylamino)naphthalene [4]. Procurement is warranted for fundamental studies on proton transfer, hydrogen bonding, and the design of new superbasic organic molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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